molecular formula C17H19N3O B2374468 indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034473-82-8

indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2374468
CAS No.: 2034473-82-8
M. Wt: 281.359
InChI Key: FYUVQHFSCKBJRE-UHFFFAOYSA-N
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Description

Indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic compound that features both indole and benzimidazole moieties. These structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The specific mode of action of this compound is currently unknown due to the lack of direct research on this specific derivative. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core .

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesizers and continuous flow reactors to optimize reaction conditions and scale up the process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone apart is its combined indole and benzimidazole moieties, which confer a unique set of biological activities and potential therapeutic applications. This dual functionality makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-18-14-7-6-13(10-15(14)19-11)17(21)20-9-8-12-4-2-3-5-16(12)20/h2-5,13H,6-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUVQHFSCKBJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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